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1,3-Bis(5-chloropyridin-2-yl)urea

Cat. No.: B11176574
CAS No.: 613656-86-3
M. Wt: 283.11 g/mol
InChI Key: LJMDAVBLOACJGD-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea and its derivatives are of central importance in drug development and medicinal chemistry. nih.gov These compounds are integral to numerous bioactive molecules, including a variety of clinically approved therapies. nih.govresearchgate.net The exploration of urea-containing compounds has seen a significant surge in interest within drug discovery, with many derivatives being investigated for their potential as anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic agents. nih.govontosight.ai This broad spectrum of activity stems from the unique properties of the urea functional group. nih.gov

Role of Urea Functionality in Molecular Interactions and Design

The bioactivity of drug molecules is governed by their interactions with target proteins. nih.gov The urea functionality plays a crucial role in these interactions due to its capacity to form multiple, stable hydrogen bonds. nih.gov As both a hydrogen bond donor and acceptor, the urea group can establish key interactions with biological targets like enzymes and receptors, which is fundamental to a drug's potency and selectivity. nih.govresearchgate.netnih.gov

The dual nature of the urea group also influences a molecule's physicochemical properties, such as aqueous solubility and permeability, which are critical for a drug's ability to cross biological membranes. nih.govresearchgate.net Furthermore, urea can engage in stacking interactions with nucleic acids, contributing to its denaturing effects on DNA and RNA. nih.govnih.gov Molecular dynamics simulations have shown that urea can directly interact with proteins, weakening hydrophobic interactions and leading to denaturation. capes.gov.brnutrisoil.com.au These interactions are not limited to the protein backbone; urea also shows a preference for interacting with aromatic and nonpolar amino acid residues. acs.org

Overview of Pyridyl-containing Scaffolds in Chemical Research

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. rsc.orgrsc.org It is a component of over 7,000 existing drug molecules and is found in natural products like nicotine (B1678760) and vitamins such as niacin and pyridoxine. rsc.orgnih.gov The presence of the nitrogen atom in the pyridine ring can be crucial for controlling enzyme activity and influencing the biological properties of a molecule. rsc.org

Pyridyl-containing compounds have demonstrated a wide array of pharmacological activities and are used in the development of agents for a variety of diseases. rsc.orgresearchgate.net The versatility of the pyridine scaffold allows for easy functionalization, enabling the synthesis of diverse derivatives with tailored properties. nih.govacs.org This has led to the discovery of numerous broad-spectrum therapeutic agents and their application as pharmacophores in medicinal chemistry. nih.gov

Specificity of 1,3-Bis(5-chloropyridin-2-yl)urea within Disubstituted Ureas

This compound is a symmetrical diaryl urea derivative. The "1,3-" designation indicates that both nitrogen atoms of the urea core are substituted. The term "Bis" signifies that two identical groups, in this case, 5-chloropyridin-2-yl groups, are attached to the urea nitrogen atoms. This specific substitution pattern, with the electron-withdrawing chlorine atom at the 5-position of the pyridine ring, is expected to influence the electronic properties and conformational preferences of the molecule, thereby affecting its interaction with biological targets. The synthesis of related diaryl urea derivatives often involves the reaction of an appropriate amine with a phosgene (B1210022) equivalent or an isocyanate. nih.govnih.gov For instance, the synthesis of novel chloropicolinate urea derivatives has been achieved by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with urea moieties. nih.gov

Detailed research findings on the synthesis and characterization of similar complex urea derivatives often involve various spectroscopic techniques.

Analytical TechniquePurpose
1H and 13C NMR SpectroscopyTo determine the chemical structure and connectivity of atoms. nih.govcnrs.fr
High-Resolution Mass Spectrometry (HR-MS)To confirm the molecular formula. nih.gov
Elemental Analysis (CHN)To determine the percentage composition of carbon, hydrogen, and nitrogen. nih.govcnrs.fr
Single-Crystal X-ray DiffractionTo determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov
Infrared (IR) SpectroscopyTo identify the functional groups present in the molecule. cnrs.fr
Ultraviolet-Visible (UV) SpectroscopyTo study the electronic transitions within the molecule. cnrs.fr
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)To evaluate the thermal stability of the compound. cnrs.fr

Historical Context of Urea Synthesis and its Evolution in Organic Chemistry

The history of urea is a cornerstone of modern organic chemistry. libretexts.org While first described by the Belgian chemist Jean Batiste von Helmont in 1664 and later isolated from urine by Hilaire Rouelle in 1773, it was Friedrich Wöhler's synthesis in 1828 that revolutionized the field. scitepress.orgquora.com Wöhler's accidental synthesis of urea from the inorganic compound ammonium (B1175870) cyanate (B1221674) challenged the widely held "vital force" theory, which posited that organic compounds could only be produced by living organisms. libretexts.orgscitepress.org This landmark achievement demonstrated that organic molecules could be synthesized in the laboratory from inorganic starting materials, effectively bridging the gap between the living and non-living chemical worlds. libretexts.org

The industrial synthesis of urea has also evolved significantly. An early method involved the hydrolysis of cyanamide. ureaknowhow.com In 1868, Alexander Basaroff discovered that heating ammonium carbamate (B1207046) in a sealed vessel produced urea, a method that forms the basis of the current industrial process involving the reaction of ammonia (B1221849) and carbon dioxide at high pressure and temperature. ureaknowhow.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Cl2N4O B11176574 1,3-Bis(5-chloropyridin-2-yl)urea CAS No. 613656-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

613656-86-3

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

1,3-bis(5-chloropyridin-2-yl)urea

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

LJMDAVBLOACJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis 5 Chloropyridin 2 Yl Urea and Its Analogues

Classical and Contemporary Synthetic Routes for Urea (B33335) Formation

The formation of the urea linkage is a cornerstone of organic synthesis, with a variety of methods developed over the years. These can be broadly categorized into those that utilize highly reactive carbonyl sources and those that employ coupling reagents.

Phosgene (B1210022) and Phosgene Equivalent-Mediated Approaches

The most traditional method for synthesizing ureas involves the use of phosgene (COCl₂) or its safer, solid equivalent, triphosgene. nih.govcommonorganicchemistry.com This approach typically begins with the reaction of an amine with phosgene to generate an isocyanate intermediate. nih.govacs.org This highly reactive isocyanate then readily reacts with a second amine to form the desired urea. nih.gov For the synthesis of symmetrical ureas like 1,3-Bis(5-chloropyridin-2-yl)urea, this method involves reacting 2-amino-5-chloropyridine (B124133) with phosgene.

While effective, the high toxicity and hazardous nature of phosgene have driven the development of safer alternatives. nih.govrsc.org Triphosgene, a crystalline solid, serves as an in-situ source of phosgene, making it easier and safer to handle. commonorganicchemistry.comacs.org Other phosgene equivalents include diphosgene and various chloroformates. nih.gov The general reaction scheme is as follows:

Reaction Scheme with Phosgene Equivalent: 2 R-NH₂ + (Cl₃CO)₂CO → R-NH-CO-NH-R + Byproducts

R represents the 5-chloropyridin-2-yl group in this context.

The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride produced. google.com

Carbonyldiimidazole and Related Coupling Reagents

N,N'-Carbonyldiimidazole (CDI) has emerged as a widely used and safer alternative to phosgene for urea synthesis. nih.govwikipedia.org CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl-imidazole intermediate. thieme-connect.debiosynth.com This intermediate then reacts with a second amine molecule to yield the urea, releasing two molecules of imidazole (B134444) as a byproduct. youtube.com

The key advantages of using CDI include its lower toxicity, the mild reaction conditions required, and the innocuous nature of the byproducts (imidazole and carbon dioxide), which are easily removed. nih.govbiosynth.comresearchgate.net This method is particularly valuable for synthesizing unsymmetrical ureas, as the two amine additions can be performed sequentially. For symmetrical ureas, the amine is reacted with a stoichiometric amount of CDI. youtube.comresearchgate.net

General Reaction using CDI: 2 R-NH₂ + (Im)₂CO → R-NH-CO-NH-R + 2 ImH

Where R is the 5-chloropyridin-2-yl group and ImH is imidazole.

The reaction mechanism involves the initial formation of a carbamoyl-imidazolium species, which is then attacked by the second amine. thieme-connect.de The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). thieme-connect.de

Expedited Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of urea derivatives. thieme-connect.comresearchgate.net This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. thieme-connect.comchemistryviews.org The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates, particularly for reactions in the solid phase or with viscous solvents. sci-hub.ru

A notable application is the microwave-assisted transamidation of ureas, where a pre-existing urea is reacted with an excess of a different amine to form a new urea. sci-hub.rufao.org This can be a useful strategy for diversifying urea structures. For the synthesis of monosubstituted ureas, microwave irradiation of an amine with potassium cyanate (B1221674) in water has been shown to be a rapid and high-yielding procedure. thieme-connect.comresearchgate.net

Technique Reactants Conditions Advantages Reference(s)
Microwave-Assisted SynthesisAmines, Potassium CyanateWater, Microwave IrradiationRapid, High Yield, High Purity thieme-connect.comresearchgate.net
Microwave-Assisted TransamidationSubstituted Urea, Excess AmineTHF/DMSO, 150°C, MicrowaveNovel one-step synthesis sci-hub.rufao.org

Green Chemistry Protocols (e.g., Q-Tube Systems, Catalyst-Free Conditions)

In line with the principles of green chemistry, several environmentally benign methods for urea synthesis have been developed. These methods aim to reduce or eliminate the use of hazardous reagents and solvents. rsc.orgrsc.org

One such approach is the catalyst-free synthesis of N-substituted ureas in water. rsc.orgnih.govresearchgate.net This method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and catalysts. rsc.orgnih.gov The reactions often proceed at room temperature and can provide good to excellent yields with high purity, simplifying the work-up procedure. researchgate.net

The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. researchgate.net Furthermore, catalyst-free conditions simplify the process and reduce waste. rsc.orgacs.org The development of such protocols is crucial for the large-scale, sustainable production of urea derivatives. nih.gov

Synthesis of Unsymmetrical Urea Derivatives and Structural Considerations

While the focus of this article is on the symmetrical this compound, the synthesis of its unsymmetrical analogues is also of significant interest. The synthesis of unsymmetrical ureas (R-NH-CO-NH-R') presents a greater challenge due to the potential for the formation of two symmetrical byproducts (R-NH-CO-NH-R and R'-NH-CO-NH-R'). nih.gov

Several strategies have been developed to overcome this challenge. One common approach involves the sequential addition of two different amines to a carbonyl-donating reagent like CDI. youtube.com Another powerful method is the palladium-catalyzed C-N cross-coupling reaction. nih.govmit.edu This method allows for the arylation of a protected urea, followed by deprotection and a second arylation with a different aryl halide, providing a general and efficient route to unsymmetrical diaryl ureas. nih.govmit.edu

Structural considerations play a crucial role in the reactivity of the starting amines and the properties of the resulting ureas. The electronic nature of the substituents on the pyridine (B92270) ring can influence the nucleophilicity of the amino group. The chlorine atom at the 5-position of the pyridine ring in this compound is an electron-withdrawing group, which can decrease the basicity and nucleophilicity of the 2-amino group. This may necessitate more forcing reaction conditions or the use of highly reactive carbonylating agents.

Synthetic Strategies for 5-Chloropyridin-2-yl Precursors

The primary precursor for the synthesis of this compound is 2-amino-5-chloropyridine. Various methods have been developed for the synthesis of this intermediate, starting from 2-aminopyridine (B139424). These strategies range from multi-step processes to more direct chlorination reactions.

A common approach involves the direct chlorination of 2-aminopyridine. However, this method can lead to the formation of di- and polychlorinated byproducts, such as 2-amino-3,5-dichloropyridine, which necessitates careful control of reaction conditions to achieve high selectivity for the desired monochlorinated product. google.com To circumvent this, several synthetic routes have been devised.

One established multi-step synthesis involves a sequence of nitration, acylation, reduction, chlorination, and hydrolysis reactions starting from 2-aminopyridine. guidechem.com This method, while potentially offering better control over the final product, is more labor-intensive.

More recent and efficient methods focus on direct, high-selectivity chlorination. One such patented method utilizes a one-step process where 2-aminopyridine is treated with chlorine gas in an organic solvent, using bromine as a catalyst under blue LED light irradiation. patsnap.com This approach is reported to have good chlorination selectivity and high yields, avoiding the cascade reactions that lead to polychlorinated compounds. patsnap.com

Another strategy involves the chlorination of 2-aminopyridine in a strongly acidic medium. google.com For instance, using concentrated sulfuric acid as the medium for chlorination can achieve high yields of 2-amino-5-chloropyridine. google.com However, this method requires a large amount of acid, leading to significant waste and pollution during workup. google.com

An alternative approach employs the use of hydrochloric acid and an oxidizing agent. For example, the reaction of 2-aminopyridine with hydrochloric acid and sodium hypochlorite (B82951) offers a method with milder reaction conditions and improved safety by avoiding the direct use of chlorine gas. google.com Similarly, the use of hydrochloric acid and hydrogen peroxide as the chlorinating system has been reported for the synthesis of related aminopyridine chlorides. google.com

The table below summarizes various synthetic strategies for 2-amino-5-chloropyridine.

Starting MaterialReagents and ConditionsProductYieldReference
2-Aminopyridine1. Nitration, 2. Acylation, 3. Reduction, 4. Chlorination, 5. Hydrolysis2-Amino-5-chloropyridineNot specified guidechem.com
2-AminopyridineChlorine gas, Bromine (catalyst), Acetone, Blue LED light2-Amino-5-chloropyridine90.0% patsnap.com
2-AminopyridineChlorine gas, Bromine (catalyst), Acetonitrile, Blue LED light2-Amino-5-chloropyridine99.4% patsnap.com
2-AminopyridineChlorine gas, Glacial acetic acid, Hydrogen chloride2-Amino-5-chloropyridine76.3% google.com
2-AminopyridineConcentrated hydrochloric acid, Sodium hypochlorite2-Amino-5-chloropyridine72% google.com
2-AminopyridineConcentrated sulfuric acid, Chlorinating agent2-Amino-5-chloropyridineup to 86.8% google.com

Derivatization Strategies of the this compound Core

The derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. While direct derivatization of the pre-formed urea is one possibility, a more common and versatile approach involves the synthesis of analogues by reacting a suitable precursor with a variety of reagents.

A key strategy for creating analogues involves the synthesis of related urea and thiourea (B124793) derivatives. nih.gov This can be achieved by coupling a substituted amino-chloropyridine precursor with different isocyanates, isothiocyanates, or by using phosgene or its equivalents followed by reaction with another amine. For instance, the synthesis of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas has been reported. nih.gov In this work, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate was coupled with various acid chlorides, as well as urea and thiourea moieties, to generate a library of compounds. nih.gov This approach highlights the feasibility of introducing diverse functionalities onto a chloropyridine scaffold.

The synthesis of urea analogues can also be achieved through a multi-step process. For example, the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has been reported. nih.gov This process involves the formation of an intermediate that is then reacted with various anilines to produce the final urea derivatives. nih.gov This methodology could be adapted for the synthesis of this compound analogues by using 2-amino-5-chloropyridine as the amine component.

The table below outlines potential derivatization strategies for the this compound core, based on the synthesis of analogous compounds.

PrecursorReagentProduct TypeReference
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylateAcid chloridesAmide derivatives nih.gov
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylateUrea/Thiourea moietiesUrea/Thiourea derivatives nih.gov
N-protected amino precursorAryl isocyanatesAsymmetrical aryl ureas nih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for specific applications.

Structural Characterization and Spectroscopic Analysis of 1,3 Bis 5 Chloropyridin 2 Yl Urea

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For 1,3-Bis(5-chloropyridin-2-yl)urea (C₁₁H₈Cl₂N₄O), the exact molecular weight is 282.0130 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent pseudomolecular ion peak [M+H]⁺ at m/z 283. The presence of two chlorine atoms would also generate a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1.

Common fragmentation pathways would likely involve the cleavage of the C-N bonds linking the urea (B33335) group to the pyridine (B92270) rings, leading to fragments corresponding to the 5-chloropyridin-2-amine ion and related species.

Solid-State Structural Determination

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, solid-state techniques are necessary to determine the precise three-dimensional arrangement of atoms and molecules in a crystal.

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. Although a specific crystal structure for this compound has not been reported in the searched literature, the structures of analogous diaryl ureas have been extensively studied. researchgate.net

These studies reveal that the urea functional group is a powerful hydrogen-bond donor (N-H) and acceptor (C=O). Consequently, the crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. A common motif in substituted ureas is the formation of one-dimensional hydrogen-bonded chains or tapes, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. researchgate.net The planarity of the urea unit and the relative orientation of the two chloropyridine rings would be determined by steric and electronic factors, with potential for intramolecular hydrogen bonding between the urea N-H and the pyridine nitrogen. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
1,3-Bis(2-chloroethyl)urea
1-(5-chloropyridin-2-yl)-3-Phenylthiourea
1,3-bis[(E)-furan-2-yl)methylene]urea
Copper(II)
N1,N2-Bis(5-chloropyridin-2-yl)oxalamide
1-(2-chlorophenyl)-3-(p-tolyl)urea

Analysis of Hydrogen Bonding Networks and π-π Stacking in Crystalline States

A comprehensive analysis of the hydrogen bonding networks and π-π stacking interactions for this compound is currently precluded by the absence of publicly available, experimentally determined crystal structure data. The specific arrangement of molecules in the solid state, which dictates the geometry and nature of these non-covalent interactions, can only be definitively established through techniques such as single-crystal X-ray diffraction.

In the absence of specific crystallographic data for this compound, a speculative discussion based on related chemical structures can provide a general framework for understanding the potential interactions that may govern its crystal packing. Diaryl ureas are well-known for forming robust hydrogen-bonded structures, primarily through the urea moiety's N-H donor and C=O acceptor groups. Typically, these interactions lead to the formation of one-dimensional tapes or chains.

For instance, in many diaryl urea structures, a common motif involves the formation of a bifurcated hydrogen bond where both N-H groups of a urea molecule interact with the carbonyl oxygen of a neighboring molecule, creating a characteristic tape or ribbon structure. However, the presence of the nitrogen atom within the pyridyl rings introduces additional potential hydrogen bond acceptors. It is plausible that intermolecular hydrogen bonds of the N-H···N(pyridyl) type could compete with or complement the typical N-H···O=C interactions. The electronic properties of the chloropyridyl group, specifically the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, would influence the hydrogen bond donor and acceptor capabilities of the molecule.

Advanced Computational and Theoretical Investigations of 1,3 Bis 5 Chloropyridin 2 Yl Urea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering a robust framework for investigating the electronic and structural properties of molecules. Through DFT, researchers can predict a wide array of molecular attributes with a high degree of accuracy.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its reactivity and stability. Key parameters derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide critical information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another vital tool that illustrates the charge distribution on the molecule's surface. The MEP identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a visual guide to potential sites for intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov

Table 1: Quantum Chemical Parameters for 1,3-Bis(5-chloropyridin-2-yl)urea (Illustrative Data)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound.

Geometrical Optimization and Vibrational Frequency Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands to specific molecular motions. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Certain molecules exhibit non-linear optical (NLO) properties, meaning their optical response is not proportional to the intensity of the incident light. This phenomenon is of great interest for applications in telecommunications, optical computing, and photonics. DFT calculations can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), by examining its response to an external electric field. researchgate.net Molecules with large β values are considered promising candidates for NLO materials. researchgate.netresearchgate.net The prediction of NLO properties often involves comparing the calculated values to those of a known reference material, such as urea (B33335). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and flexibility. mdpi.comresearchgate.net By simulating the molecule in a realistic environment, such as in a solvent, MD can reveal the preferred conformations of this compound and the transitions between them. mdpi.com This information is crucial for understanding how the molecule might behave in a biological system. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions (Computational Prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the target), which is typically a protein or other biomacromolecule. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.gov For this compound, docking studies can identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.comnih.gov The binding energy scores obtained from docking provide an estimate of the binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds based solely on their structural features. scispace.com For a series of urea derivatives, a QSAR model could be built to predict their activity against a specific biological target. nih.govresearchgate.net This involves calculating a set of molecular descriptors that encode the structural and physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed biological activity. scispace.com The resulting model can then be used to guide the design of more potent analogs of this compound.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Halogen Bonding)

Non-covalent interactions play a pivotal role in determining the crystal packing, polymorphism, solubility, and ultimately the biological activity of molecular solids. For a molecule like this compound, with its combination of hydrogen bond donors (N-H groups), hydrogen bond acceptors (C=O and pyridyl nitrogen atoms), and halogen atoms, a complex network of these interactions is anticipated to govern its supramolecular assembly.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the close contacts between molecules can be obtained.

The dnorm surface highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals separation.

For this compound, a hypothetical Hirshfeld surface analysis would likely reveal significant contributions from the following interactions:

H···H contacts: Generally the most abundant type of contact.

Cl···H/H···Cl contacts: Arising from the presence of the chlorine substituents.

N···H/H···N contacts: Crucial hydrogen bonds involving the urea N-H donors and pyridyl nitrogen acceptors.

O···H/H···O contacts: Involving the urea carbonyl oxygen as a hydrogen bond acceptor.

C···H/H···C contacts: Representing van der Waals interactions.

A hypothetical breakdown of these interactions for this compound, based on analyses of similar structures, is presented in the table below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

Contact TypeExpected Percentage Contribution
H···H~40-50%
Cl···H/H···Cl~15-25%
N···H/H···N~10-20%
O···H/H···O~5-15%
C···H/H···C~5-10%
C···C~1-5%
Other<1%

Note: This table is illustrative and based on data from structurally related compounds. Specific experimental or computational data for this compound is required for accurate quantification.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The presence of an electron-withdrawing group, such as the pyridyl ring in this compound, can enhance the electrophilic character of the chlorine atom, making it a potential halogen bond donor.

In the context of chloropyridine derivatives, the chlorine atom can participate in halogen bonds, although these are generally weaker than those formed by bromine or iodine. The strength and likelihood of halogen bond formation increase when the pyridine (B92270) nitrogen is protonated or coordinated to a metal, which further polarizes the C-Cl bond.

The study of such non-covalent interactions is fundamental to crystal engineering, allowing for the rational design of new materials with desired properties. While specific experimental data for this compound remains to be reported, the application of these computational methods would provide invaluable insights into its solid-state structure and behavior.

Chemical Reactivity and Interaction Studies of 1,3 Bis 5 Chloropyridin 2 Yl Urea

Electrochemical Behavior and Redox Properties

Specific experimental studies on the electrochemical behavior and redox properties of 1,3-Bis(5-chloropyridin-2-yl)urea are not extensively documented in publicly available literature. However, the electrochemical characteristics can be inferred from the behavior of related compounds. The pyridine (B92270) ring is known to be an electro-deficient system.

Cyclic voltammetry studies on related bis(2,6-di-iminopyridyl) complexes of nickel(II) show reversible one-electron reduction and oxidation processes. For instance, complexes with ligands like NC5H3(CMe=NR)-2,6 (where R can be an alkyl or aryl group) exhibit reduction potentials between -1.53 V and -1.89 V and oxidation potentials around +1.12 V to +1.22 V versus the ferrocene-ferrocenium couple. acs.org These processes are typically centered on the metal and the ligand system. In the absence of a metal center, as in this compound, the redox activity would involve the pyridyl rings and the urea (B33335) functionality, likely at more extreme potentials.

The presence of the electron-withdrawing chlorine atoms on the pyridine rings would be expected to make reduction more facile compared to the unsubstituted analogue. Theoretical studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting redox potentials.

Acid-Base Properties and Tautomeric Forms

The acid-base properties of this compound are centered on the basicity of the pyridyl nitrogen atoms and the acidity of the urea N-H protons. The urea moiety itself can exhibit tautomerism, existing in keto (urea) and enol (isourea) forms. For N,N'-diphenylureas, the trans,trans conformation of the keto form is generally favored in both solution and solid states. researchgate.net

The pyridine nitrogen atoms possess lone pairs of electrons and can be protonated in acidic conditions. However, the presence of the electron-withdrawing urea group and the chlorine atom at the 5-position reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa of pyridinium (B92312) ion is ~5.2).

The N-H protons of the urea group are weakly acidic and can be deprotonated under strongly basic conditions. The acidity of these protons can be influenced by the electronic nature of the attached pyridyl groups.

Computational studies on related ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine have shown that the tautomeric equilibrium between the pyridone and hydroxypyridine forms can be influenced by structural modifications and environmental factors like solvent and temperature. semanticscholar.org Similar equilibria can be expected for this compound, where different tautomeric and rotameric forms may exist.

Table 1: Potential Tautomeric Forms of this compound

Tautomeric FormStructural Description
DiketoThe standard urea form with two C=O bonds.
Keto-EnolOne N-H proton has migrated to the carbonyl oxygen, forming a C=N bond and an O-H group.
DienolBoth N-H protons have migrated to the carbonyl oxygen, resulting in two C=N bonds and two O-H groups.

This table represents theoretically possible tautomers. The predominant form in a given environment would need to be determined experimentally or through high-level computational studies.

Reactivity of Pyridyl Moieties (e.g., Electrophilic/Nucleophilic Substitution)

The reactivity of the pyridyl moieties in this compound is characteristic of an electron-deficient heterocyclic system.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the urea linkage at the 2-position and a chlorine atom at the 5-position further deactivates the ring. Electrophilic attack, if it were to occur under harsh conditions, would be directed to the positions least deactivated by the substituents.

Nucleophilic Substitution: The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing groups. The chlorine atom at the 5-position is a potential leaving group for nucleophilic substitution. However, the reactivity is also influenced by the position on the ring. In general, positions 2 and 4 of the pyridine ring are more susceptible to nucleophilic attack than position 3. nih.gov

The synthesis of related pyridylpiperazine derivatives has shown that a nitro group at the 3-position of a 2-chloropyridine (B119429) facilitates nucleophilic attack by piperazine (B1678402) at the 2-position. nih.gov In the case of this compound, the urea group itself is a potential nucleophile in palladium-catalyzed coupling reactions to form such structures from halopyridines. semanticscholar.org

Transformation Pathways under Specific Conditions (e.g., Biochemical and Photochemical Cleavage)

Biochemical Transformation: There is no specific data on the enzymatic degradation of this compound. However, studies on other urea-containing compounds can provide insights. For example, the drug Sorafenib, a diaryl urea, is metabolized in the body by CYP3A4 to its N-oxide and by UGT1A9 to its glucuronide. nih.gov Another urea-containing drug, Zileuton, is metabolized by CYP450 isoenzymes. nih.gov This suggests that potential biochemical transformations of this compound could involve oxidation of the pyridine ring or the urea nitrogen atoms, or conjugation reactions. Urease enzymes are known to catalyze the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). nih.gov It is plausible that certain microbial enzymes could catalyze the cleavage of the urea linkage in this compound.

Photochemical Cleavage: The photodegradation of chloropyridines has been studied, and it is known that the C-Cl bond can undergo homolytic cleavage upon UV irradiation. semanticscholar.org The photodegradation of 2-chloropyridine in aqueous solution leads to the formation of various intermediate products. semanticscholar.org For this compound, photochemical transformation could be initiated by the cleavage of the C-Cl bond or by reactions involving the urea moiety and the pyridine ring. Studies on the photodegradation of sulfonylurea-based herbicides have shown that breakdown can occur at the urea bridge.

Table 2: Potential Transformation Products

Transformation TypePotential Products
Biochemical (Oxidation)N-oxides of the pyridine rings
Biochemical (Hydrolysis)5-chloro-2-aminopyridine and carbon dioxide
Photochemical (Dechlorination)1,3-Bis(pyridin-2-yl)urea
Photochemical (Cleavage)5-chloropyridin-2-yl isocyanate, 5-chloro-2-aminopyridine

This table lists hypothetical transformation products based on the reactivity of related compounds.

Supramolecular Chemistry and Self Assembly Research Involving 1,3 Bis 5 Chloropyridin 2 Yl Urea

Design Principles for Hydrogen-Bonded Assemblies

The design of hydrogen-bonded assemblies relies on the specific and directional nature of hydrogen bonds. Molecules are engineered with complementary donor and acceptor sites to promote predictable self-assembly into larger architectures. The urea (B33335) functional group is a particularly effective and widely used synthon in supramolecular chemistry because it possesses both strong hydrogen bond donors (the N-H groups) and a strong hydrogen bond acceptor (the carbonyl oxygen). scispace.com This self-complementarity is a fundamental principle driving the formation of ordered structures. scispace.com

In the case of 1,3-Bis(5-chloropyridin-2-yl)urea, the central urea moiety provides the primary hydrogen-bonding sites. The two N-H groups can act as donors, while the carbonyl oxygen serves as an acceptor. This arrangement facilitates the formation of one-dimensional tapes or chains through repeated N-H···O=C hydrogen bonds. Furthermore, the pyridyl nitrogen atoms can also act as hydrogen bond acceptors, offering additional possibilities for creating more complex, multi-dimensional networks. nih.gov

FeatureRole in Hydrogen-Bonded Assemblies
Urea Moiety Provides primary self-complementary hydrogen bond donor (N-H) and acceptor (C=O) sites.
Pyridyl Groups Offer additional hydrogen bond acceptor sites (pyridyl nitrogen).
Multiple H-Bonds Lead to cooperative effects and enhanced stability of the assembly. nih.gov
Molecular Geometry Influences the overall architecture of the self-assembled structure.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Metal Centers

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. bohrium.com The pyridyl groups in this compound make it an excellent candidate for use as an organic linker in the synthesis of such materials. The nitrogen atoms of the pyridine (B92270) rings can coordinate to metal centers, forming extended one-, two-, or three-dimensional networks. nih.govmdpi.com

The formation of these coordination polymers is a process of self-assembly, where the final structure is determined by the coordination geometry of the metal ion, the binding mode of the organic linker, and the reaction conditions. For instance, different metal ions will have different preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which will in turn influence the topology of the resulting framework.

The urea functionality within the linker can also play a significant role in the structure of the coordination polymer. The N-H and C=O groups can participate in hydrogen bonding with guest molecules, counter-ions, or even other linkers within the framework, adding another layer of structural control and stability. nih.gov This interplay between coordination bonds and hydrogen bonds can lead to the formation of complex and interesting architectures with potential applications in areas such as catalysis, gas storage, and sensing. uantwerpen.be

ComponentFunction in Coordination Polymers/MOFs
Metal Ions/Clusters Act as nodes, dictating the coordination geometry. bohrium.com
This compound Serves as an organic linker, connecting metal centers through its pyridyl nitrogen atoms.
Urea Functional Group Participates in secondary interactions like hydrogen bonding, influencing the overall framework structure and properties. nih.gov

Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of this compound, several types of non-covalent interactions are crucial in dictating its crystal packing and the formation of supramolecular assemblies.

Hydrogen Bonding: As discussed previously, the urea group is a powerful hydrogen-bonding motif. In the solid state, this compound molecules are likely to form one-dimensional chains or tapes via N-H···O hydrogen bonds. The pyridyl nitrogen atoms can also participate in hydrogen bonding, potentially leading to the formation of two- or three-dimensional networks. nih.gov The strength and directionality of these hydrogen bonds are primary determinants of the crystal structure. nih.gov

The interplay between these different intermolecular forces is a key aspect of the crystal engineering of this compound. The final crystal structure is a result of a delicate balance between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking and van der Waals interactions. By understanding and controlling these interactions, it is possible to design and synthesize new crystalline forms of this compound with specific topologies and properties.

InteractionRole in Crystal Engineering
Hydrogen Bonding Primary directional force determining the formation of one-, two-, or three-dimensional networks. nih.govnih.gov
π-π Stacking Contributes to the stabilization of the crystal lattice through interactions between aromatic pyridine rings.
Van der Waals Forces Weak, non-directional forces that contribute to the overall crystal packing.

Mechanistic Investigations of Biological Interactions of 1,3 Bis 5 Chloropyridin 2 Yl Urea Analogues in Vitro Studies, Non Clinical Focus

Antiproliferative Effects and Cellular Mechanism Research

Inhibition of Cancer Cell Line Growth (In Vitro Models)

The antiproliferative potential of various analogues of 1,3-bis(5-chloropyridin-2-yl)urea has been a subject of extensive in vitro investigation across a diverse panel of human cancer cell lines. These studies, employing various assays, have demonstrated the capacity of these compounds to inhibit the growth of cancer cells, with some derivatives exhibiting significant potency.

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell line panel. nih.gov Among the synthesized compounds, those featuring a 4-hydroxymethylpiperidine moiety displayed a broad spectrum of activity. fao.org Notably, compound 5a from this series demonstrated lethal effects against several cell lines, including the SK-MEL-5 melanoma line, various renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.govfao.org Further testing revealed that compounds 5a and 5d were highly active, showing superior potency compared to paclitaxel (B517696) in 21 cancer cell lines, particularly renal and melanoma lines. nih.govfao.org They also exhibited greater potency than gefitinib (B1684475) in a significant number of cell lines, including colon, breast, and melanoma cancer cell lines. nih.govfao.org

Another study focused on 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, which effectively decreased the survival and clonogenic potential of melanoma cells in vitro. nih.govnih.gov Similarly, novel bis-aryl urea (B33335) compounds have been shown to inhibit the proliferation of multiple murine and human cancer cells. researchgate.net The investigation of (1,3')-bis-tetrahydroisoquinolines and piperazine (B1678402) systems also revealed considerable activity against several human and mouse cancer cell lines, including K562 myelogenous leukemia, A549 lung carcinoma, MCF-7 breast adenocarcinoma, and P388 and L1210 leukemia cell lines. nih.gov

The substitution pattern on the urea scaffold plays a crucial role in the observed antiproliferative activity. For instance, in a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives, the nature and position of substituents on the phenyl ring significantly influenced their cytotoxic impact. nih.gov Dihalogenated phenyl analogues generally displayed more substantial antitumor activity than their monohalogenated counterparts. nih.gov The presence of electron-withdrawing groups, such as a nitro group, tended to enhance cytotoxicity, while electron-donating groups like methyl or methoxy (B1213986) groups led to a decrease in activity. nih.gov

Furthermore, ethylenediurea (B156026) derivatives have also been explored for their antiproliferative properties. One such derivative, featuring a carbamate (B1207046) link and an ethylene (B1197577) substituent on the phenyl ring, inhibited the proliferation of MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines by 70–90% without inducing cytotoxicity. mdpi.com This compound also demonstrated the ability to enhance the efficacy of standard chemotherapeutic agents like doxorubicin (B1662922) and temozolomide. mdpi.com

The table below summarizes the in vitro antiproliferative activity of selected urea analogues against various cancer cell lines.

Compound/AnalogueCancer Cell Line(s)Observed EffectReference(s)
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (e.g., 5a, 5d) NCI-60 panel, including SK-MEL-5 (melanoma), 786-0, A498, RXF 393 (renal), MDA-MB-468 (breast), COLO 205 (colon)Potent growth inhibition, superior to paclitaxel and gefitinib in several lines. nih.govfao.org
1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) Melanoma cellsDecreased survival and clonogenic potential. nih.govnih.gov
Novel bis-aryl urea compound (N69B) Multiple murine and human cancer cellsInhibition of proliferation. researchgate.net
(1,3')-Bis-tetrahydroisoquinolines and piperazine systems K562 (leukemia), A549 (lung), MCF-7 (breast), P388, L1210 (leukemia)Considerable antiproliferative activity. nih.gov
1,3-Diphenylurea appended aryl pyridine derivatives MCF-7 (breast)Varied cytotoxicity based on substitution patterns. nih.gov
Ethylenediurea derivative with carbamate link and ethylene substituent MDA-MB-231 (breast), A-375 (melanoma), U-87 MG (glioblastoma)70-90% inhibition of proliferation. mdpi.com

Modulation of Specific Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)

The antiproliferative effects of this compound analogues are often linked to their ability to interact with and modulate the activity of specific molecular targets crucial for cancer cell survival and proliferation. These targets primarily include protein kinases and other enzymes involved in cellular signaling pathways.

A significant number of diarylurea compounds have been identified as potent inhibitors of various protein kinases. For instance, a series of 1,3-diphenylurea appended aryl pyridine derivatives were designed as inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases that play critical roles in tumor angiogenesis and metastasis. nih.gov The indol-3-yl analogue from this series demonstrated sparked activity with IC50 values of 18 nM against c-MET and 24 nM against VEGFR-2. nih.gov The structure-activity relationship (SAR) studies revealed that the incorporation of hydrophilic, aromatic, hydrogen bond donors, and acceptors enhanced the inhibitory activity. nih.gov

Another class of urea derivatives, the fluorine and chlorine substituted adamantyl-ureas, have been shown to be exceptionally potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov Some of these compounds exhibited inhibitory potencies in the picomolar range (40 pM to 9.2 nM). nih.gov Molecular dynamics data suggest that the high inhibitory activity of a chlorinated homologue could be attributed to a Cl-π interaction within the enzyme's active site. nih.gov

Furthermore, the compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) was found to inhibit Glutathione S-transferase (GST) activity in melanoma cells. nih.gov GSTs are a family of enzymes that play a role in detoxification and resistance to chemotherapy.

In a different mechanistic approach, a novel bis-aryl urea compound, N69B, was found to significantly increase the protein levels of cathepsins, particularly cathepsin D, a lysosomal aspartyl protease. researchgate.net This suggests a mechanism of action that is distinct from the more commonly observed kinase inhibition by other bis-aryl urea derivatives. researchgate.net

Molecular docking studies have also been employed to elucidate the binding interactions of these compounds with their putative targets. For example, docking studies of ethylenediurea analogues suggested the A2AR adenosine (B11128) receptor as a probable target. mdpi.com

The table below provides a summary of the molecular targets modulated by various analogues of this compound.

AnalogueMolecular Target(s)Type of ModulationReference(s)
1,3-Diphenylurea appended aryl pyridine derivatives c-MET, VEGFR-2Inhibition nih.gov
Fluorine and chlorine substituted adamantyl-ureas Human soluble epoxide hydrolase (sEH)Potent Inhibition nih.gov
1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) Glutathione S-transferase (GST)Inhibition nih.gov
Novel bis-aryl urea compound (N69B) Cathepsin DIncreased protein levels researchgate.net
Ethylenediurea derivatives A2AR adenosine receptorPutative binding mdpi.com

Apoptosis Induction in Cellular Systems

A key mechanism through which analogues of this compound exert their antiproliferative effects is the induction of apoptosis, or programmed cell death, in cancer cells.

The compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) was shown to induce apoptosis in melanoma cell cultures. nih.govnih.gov Western blot analyses of tumor lysates from mice treated with COH-SR4 revealed increased cleavage of PARP and an increase in the pro-apoptotic protein Bim, both of which are hallmarks of apoptosis. nih.gov

Similarly, a novel bis-aryl urea compound, N69B, was found to induce tumor cell apoptosis through a pathway involving Bid, Bax, Cytochrome C, caspase 9, and caspase 3. researchgate.net Further investigation suggested that cathepsin D acts as a primary mediator in this apoptotic cascade. researchgate.net

The design of 1,3-diphenylurea appended aryl pyridine derivatives was specifically aimed at creating apoptosis inducers through the inhibition of c-MET and VEGFR-2. nih.gov The in vivo study of the most potent compound from this series, 2n , confirmed its anticancer activity through the reduction of tumor mass, which is consistent with the induction of apoptosis. nih.gov

Cu(II) complexes based on a 2-pyridyl urea scaffold have also been investigated for their antiproliferative mechanism. mdpi.com Apoptosis induction tests were conducted to study the cell death mechanism underlying the growth inhibitory effect of these synthesized complexes. mdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, analogues of this compound can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.

Treatment of melanoma cells with 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) resulted in a G2/M phase cell cycle arrest. nih.gov This was further supported by the observation of decreased levels of CDK4 and cyclin B1 in tumor lysates from COH-SR4-treated mice, as these proteins are key regulators of the cell cycle. nih.gov

Cell cycle analysis was also performed on the K562 myelogenous leukemia cell line treated with (1,3')-bis-tetrahydroisoquinolines and piperazine systems to understand their antiproliferative effects. nih.gov Similarly, for Cu(II) complexes of 2-pyridyl ureas, cell cycle analysis was part of the investigation into their antiproliferative mechanism. mdpi.com

Antimicrobial Activity Studies (In Vitro)

Antibacterial Efficacy and Mechanistic Insights

Analogues of this compound have demonstrated notable in vitro antimicrobial activity against a range of bacterial pathogens.

A series of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives were synthesized and evaluated for their antibacterial activity. researchgate.netasianpubs.org Compounds with a fluoro substituent at the ortho or para position of the phenyl ring exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net Another study on newly synthesized urea derivatives showed that several compounds exhibited moderate to excellent growth inhibition against Acinetobacter baumannii. nih.gov Specifically, an adamantyl urea adduct demonstrated outstanding and selective inhibition of this bacterium. nih.gov

Furthermore, a series of novel urea and thiourea (B124793) derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine showed good in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. semanticscholar.org

In the context of antimycobacterial activity, a series of diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea derivatives were tested against Mycobacterium tuberculosis. nih.gov Several of these compounds displayed good minimum inhibitory concentration (MIC) values with low cytotoxicity. nih.gov Molecular docking studies suggested that these compounds may exert their effect by interacting with the enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall. nih.gov

The table below summarizes the antibacterial efficacy of selected urea analogues.

AnalogueBacterial Strain(s)Observed EffectReference(s)
1-(2-Chloropyridin-3-yl)-3-substituted ureas (fluoro-substituted) Staphylococcus aureus, Escherichia coliPotent antibacterial activity. researchgate.net
Adamantyl urea adduct Acinetobacter baumanniiOutstanding and selective growth inhibition. nih.gov
Urea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliGood in vitro antibacterial activity. semanticscholar.org
Diamino phenyl chloropicolinate fettered ureas Mycobacterium tuberculosisGood MIC values, potential inhibition of MurB. nih.gov

Antifungal Efficacy

Urea derivatives have been a subject of interest in the development of new antifungal agents. In vitro studies have demonstrated that certain analogues of this compound exhibit notable efficacy against various fungal pathogens. For instance, novel benzoylurea (B1208200) derivatives that include a pyrimidine (B1678525) moiety have shown moderate to good in vitro antifungal activities against several plant-pathogenic fungi. nih.gov Specifically, compounds have been tested against Botrytis cinerea, Rhizoctonia solani, and Phomopsis sp., with some showing efficacy comparable to or even surpassing that of the commercial fungicide hymexazol (B17089). nih.gov

One particular analogue, compound 4l from a study series, demonstrated an impressive 89.74% inhibition rate against Rhizoctonia solani, which was superior to hymexazol's 71.98%. nih.gov Another compound, 4j , showed antifungal activity against Phomopsis sp. that was equivalent to hymexazol. nih.gov The 50% effective concentration (EC₅₀) values for compounds 4j and 4l against Rhizoctonia solani were determined to be 6.72 and 5.21 μg/mL, respectively, close to that of hymexazol (6.11 μg/mL). nih.gov Similarly, other research on 1,3,5-triazine (B166579) derivatives and 2,4,5-trisubstituted-1,2,3-triazole analogues has identified compounds with significant antifungal potential against strains like Candida albicans and Aspergillus niger. researchgate.netmdpi.com

Table 1: In Vitro Antifungal Activity of Selected Urea Analogues

Antimycobacterial Activity Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has accelerated the search for new antimycobacterial agents. Pyridine derivatives and related urea compounds have shown promise in this area. nih.gov Research into tailored phenyl ureas has identified molecules with sub-micromolar activity against Mtb, which function by targeting the assembly of the mycolic acid cell wall. rsc.org

Studies on ureidopyrazine derivatives have also revealed compounds with significant in vitro activity against Mtb H37Rv. nih.gov For example, propyl 5-(3-phenylureido)pyrazine-2-carboxylate (Compound 4 ) and propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate (Compound 6 ) displayed high antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values of 1.56 µg/mL and 6.25 µg/mL, respectively. nih.gov These compounds were found to be non-cytotoxic to the HepG2 cell line in vitro. nih.gov Further research into pyridine and pyrimidine derivatives has identified several compounds with inhibitory effects on Mtb growth comparable to the standard drug isoniazid. nih.govantibiotics-chemotherapy.ru Specifically, certain pyridine analogues showed encouraging activity against the H37Rv strain with IC₅₀ values as low as 1.5 µM. nih.gov

**Table 2: In Vitro Antimycobacterial Activity of Urea Analogues against *M. tuberculosis***

Anti-inflammatory Mechanism Investigations (In Vitro)

Chronic inflammation is implicated in a multitude of diseases, driving the need for novel anti-inflammatory drugs. In vitro assessments of 1,3-disubstituted-2-thiohydantoin analogues, which share structural similarities with urea derivatives, have demonstrated their potential to modulate inflammatory pathways. nih.gov These investigations often use cell lines such as the murine leukemia cell line (RAW264.7) to evaluate a compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.govresearchgate.net

One study identified a 1,3-disubstituted-2-thiohydantoin derivative, Compound 7 , as a potent anti-inflammatory agent. nih.gov This compound significantly inhibited NO production in lipopolysaccharide (LPS)-activated RAW264.7 cells. nih.govresearchgate.net Further investigation into its mechanism revealed a dose-dependent inhibitory effect on the expression of the pro-inflammatory cytokine IL-1β. researchgate.netmdpi.com Moreover, at a concentration of 50 μg/mL, Compound 7 was able to significantly reduce the expression of other key inflammatory cytokines, IL-6 and TNF-α, as compared to the standard drug Celecoxib. nih.govresearchgate.netmdpi.com Molecular modelling studies suggest that its anti-inflammatory activity may stem from a substantial binding affinity toward the cyclooxygenase 2 (COX-2) enzyme. nih.govmdpi.com

Table 3: In Vitro Anti-inflammatory Effects of a Thiohydantoin Analogue

Antioxidant Activity Evaluation (In Vitro)

Oxidative stress is a key factor in the pathogenesis of numerous chronic conditions, making the discovery of potent antioxidants a significant research goal. ceon.rs Various in vitro assays are employed to determine the antioxidant capacity of new compounds, including measuring their reducing capacity, free radical scavenging ability, and metal chelating activity. nih.gov

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and a reducing power assay. nih.govcncb.ac.cn Several compounds in this class were identified as potent antioxidants. nih.gov Notably, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed antioxidant activity 1.35 times higher than that of ascorbic acid (Vitamin C) in the DPPH assay and demonstrated a high optical density value of 1.149 in the reducing power assay. nih.govcncb.ac.cn Another compound, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid , was also identified as having strong reducing properties. nih.gov

Table 4: In Vitro Antioxidant Activity of Pyrrolidinone Derivatives

Compound Names Mentioned in this Article

Table 5: List of Chemical Compounds

Structure Activity Relationship Sar Studies and Molecular Design for 1,3 Bis 5 Chloropyridin 2 Yl Urea Derivatives

Rational Design of Analogues based on Computational and Experimental Data

The design of novel analogues of 1,3-bis(5-chloropyridin-2-yl)urea is a process informed by both computational modeling and empirical experimental data. nih.gov This dual approach allows for a more efficient exploration of chemical space and a higher probability of discovering compounds with enhanced biological activity.

Computational methods, such as molecular docking, are employed to predict how these urea (B33335) derivatives will bind to their target proteins. For instance, in the context of anticancer research, docking studies have been used to investigate the binding of urea analogues to the epidermal growth factor receptor (EGFR). nih.gov These in silico models help to visualize potential hydrogen bond interactions and other molecular forces that stabilize the ligand-receptor complex, providing a rationale for observed activities and guiding the design of new compounds with improved binding affinity. nih.govnih.gov

Experimental data from biological screening provides the real-world validation of these computational predictions. The synthesis and subsequent testing of a series of analogues allow researchers to establish concrete relationships between structural modifications and biological outcomes. nih.govnih.gov For example, the synthesis of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues and their evaluation against a panel of cancer cell lines revealed that specific substitutions on the aryl ring significantly influenced their anticancer activity. nih.govnih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Impact of Substituent Modifications on Biological Interaction Profiles

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the pyridyl rings. These modifications can influence various properties of the molecule, including its lipophilicity, electronic distribution, and steric bulk, all of which play a crucial role in its interaction with biological targets. nih.gov

The nature and position of substituents can dramatically alter the biological interaction profile. For example, in a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues, the introduction of a bromine atom at the 4-position of the phenyl ring resulted in a compound with notable anticancer activity against several cancer cell lines. nih.govnih.gov In contrast, methoxy (B1213986) substitutions at the 2- and 4-positions of the phenyl ring conferred significant antioxidant activity to the molecules. nih.gov This highlights how different substituents can direct the biological activity of the core urea scaffold towards different endpoints.

The following table summarizes the observed impact of various substituent modifications on the biological activity of urea derivatives, based on findings from different research studies.

Core Scaffold Substituent Modification Observed Biological Activity Reference
1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea4-Bromo on phenyl ringAnticancer nih.govnih.gov
1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea2-Methoxy and 4-Methoxy on phenyl ringAntioxidant nih.gov
Phenylurea substituted 2,4-diamino-pyrimidines3-Phenyl ureaAntimalarial nih.gov
Adamantyl urea derivatives1-AdamantylAntibacterial (against A. baumannii) mdpi.com

Conformation-Activity Relationships of the Urea Core

For N,N'-diaryl ureas, such as this compound, a trans,trans conformation is generally favored in both solution and the solid state. nih.gov This planar conformation allows for optimal alignment of the hydrogen bond donors (N-H groups) and the hydrogen bond acceptor (carbonyl oxygen) for interaction with receptor sites. The planarity of the urea core can be disrupted by introducing substituents, which can have a significant impact on the molecule's properties. For instance, N-alkylation of the urea can induce a shift from a trans,trans to a cis,cis conformation. nih.gov

Furthermore, the introduction of substituents at the ortho position of the N-aryl groups can also disrupt planarity. nih.gov This can lead to the formation of intramolecular hydrogen bonds, which can pre-organize the molecule into a conformation that is more favorable for binding to its target. nih.gov The ability of the urea core to act as both a hydrogen bond donor and acceptor makes it a versatile and crucial component in the design of molecules that can effectively interact with biological systems. researchgate.net

Quantitative Analysis of Structural Features Influencing Activity (QSAR Application)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comhilarispublisher.com This method allows for the prediction of the activity of novel compounds and provides insights into the structural features that are most important for biological potency.

In the study of urea derivatives, 2D and 3D-QSAR models have been successfully applied to understand their antiproliferative and antimicrobial activities. derpharmachemica.comhilarispublisher.com These models use various physicochemical descriptors, such as electronic, steric, and lipophilicity parameters, to quantify the structural features of the molecules. nih.govderpharmachemica.com

For example, a 2D-QSAR study on 1,3-disubstituted urea derivatives with antiproliferative activity generated statistically significant models indicating that the biological activity is influenced by descriptors such as T_N_O_3 and SsOHE-index. derpharmachemica.com Similarly, a 3D-QSAR analysis of the same series using the kNN method also produced a statistically significant model. derpharmachemica.com In another study on urea-substituted 2,4-diamino-pyrimidine antimalarials, QSAR analysis indicated that lipophilicity is a key driver of antimalarial activity. nih.gov These QSAR studies provide valuable information for the rational design of more potent and selective this compound derivatives. nih.govhilarispublisher.com

The following table presents a summary of QSAR studies performed on various urea derivatives, highlighting the methodologies used and the key findings.

Compound Series QSAR Method Key Findings Reference
1,3-Disubstituted urea derivatives2D-QSAR (MLR, PLSR, PCR)Biological activity influenced by T_N_O_3 and SsOHE-index descriptors. derpharmachemica.com
1,3-Disubstituted urea derivatives3D-QSAR (kNN)Generation of a statistically significant predictive model. derpharmachemica.com
Urea substituted 2,4-diamino-pyrimidinesQSARLipophilicity is a key driver of antimalarial activity. nih.gov
3,4-dihydropyrimidin-2(1H)-one urea derivatives2D-QSARDeveloped predictive models for antibacterial and antifungal activity. hilarispublisher.com
Substituted 1,2,4-triazole (B32235) derivatives3D-QSAR (kNN-MFA)Steric and electrostatic fields contribute significantly to anticancer activity. nih.gov

Future Research Directions and Unexplored Avenues for 1,3 Bis 5 Chloropyridin 2 Yl Urea

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

Future synthetic research on 1,3-Bis(5-chloropyridin-2-yl)urea should prioritize the development of more sustainable and efficient methodologies. While traditional syntheses of diaryl ureas often involve isocyanates, which can be hazardous, greener alternatives are an important area of exploration.

Catalyst-Free Synthesis: A promising avenue is the development of catalyst-free synthetic routes. Research into the reaction of N-hetaryl ureas with alcohols has demonstrated the potential for catalyst-free synthesis of related carbamates, proceeding through a hetaryl isocyanate intermediate. rsc.org Future work could adapt this methodology for the synthesis of this compound, potentially by reacting 2-amino-5-chloropyridine (B124133) with a suitable carbonyl source under catalyst-free conditions.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.orgvapourtec.com The synthesis of non-symmetrical ureas from CO2 has been successfully demonstrated in a flow system. vapourtec.com Future research could focus on developing a continuous flow process for the synthesis of this compound, possibly utilizing 2-amino-5-chloropyridine and a carbonyl source like carbon dioxide or a derivative thereof. This approach could lead to higher yields, reduced reaction times, and minimized waste. acs.org

Palladium-Catalyzed Cross-Coupling: Recent advances in palladium-catalyzed C-N cross-coupling reactions have enabled the synthesis of unsymmetrical diaryl ureas. mit.edu A potential research direction would be to adapt these methods for the symmetrical synthesis of the title compound, which could offer a robust and versatile route from readily available starting materials.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-Free Synthesis Environmentally friendly, avoids toxic catalysts.Optimization of reaction conditions (temperature, solvent) to favor urea (B33335) formation.
Flow Chemistry Improved safety, scalability, and process control. acs.orgvapourtec.comDevelopment of a continuous process using sustainable reagents like CO2. vapourtec.com
Palladium-Catalyzed Coupling High efficiency and functional group tolerance. mit.eduAdaptation of existing protocols for symmetrical diarylurea synthesis.

Advanced Characterization Techniques for Dynamic Processes

The urea linkage in this compound allows for rotational dynamics and participation in hydrogen bonding, making it an ideal candidate for study using advanced characterization techniques.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for probing the structure and dynamics of urea-containing compounds in the solid state. researchgate.netresearchgate.net Future studies could employ this technique to understand the packing and intermolecular interactions of this compound in its crystalline form. Variable temperature experiments could provide insights into the motional dynamics of the pyridine (B92270) rings and the urea moiety. researchgate.net

Dynamic NMR Spectroscopy: Dynamic NMR (DNMR) spectroscopy can be used to investigate the rotational barriers around the C-N bonds of the urea group in solution. researchgate.net Such studies on this compound would provide fundamental data on its conformational dynamics, which is crucial for understanding its interaction with biological targets or its self-assembly behavior.

Development of Hybrid Molecules Incorporating the this compound Moiety

The structural features of this compound make it an attractive building block for the creation of hybrid molecules with novel functions.

Pharmacophore Hybridization: The pyridine-urea scaffold is present in numerous biologically active compounds, including kinase inhibitors. nih.gov A significant future research direction would be to use this compound as a scaffold to create hybrid molecules by attaching other pharmacophores. This approach has been successfully used to develop novel anticancer agents. nih.gov For instance, coupling known anticancer fragments to the pyridine rings could lead to new drug candidates with enhanced or novel mechanisms of action.

Metal Complexes: Urea and its derivatives are known to form complexes with a variety of metal ions. rjpbcs.comrsc.org The nitrogen and oxygen atoms of the urea group and the nitrogen atoms of the pyridine rings in this compound are potential coordination sites. Future research could explore the synthesis and characterization of metal complexes with this ligand. These complexes could exhibit interesting catalytic, magnetic, or biological properties. rsc.org

Hybridization StrategyPotential ApplicationResearch Focus
Pharmacophore Hybridization Anticancer drug discovery. nih.govSynthesis of hybrids with other known anticancer agents and biological evaluation.
Metal Complexation Catalysis, materials science. rsc.orgSynthesis and structural characterization of complexes with various transition metals.

Deeper Mechanistic Investigations into Biological Target Interactions

Given that many diarylurea derivatives exhibit potent biological activity, particularly as kinase inhibitors, a deep dive into the mechanistic interactions of this compound is warranted. researchgate.netnih.gov

Kinase Inhibition Profiling: A crucial first step would be to screen this compound against a broad panel of protein kinases to identify potential biological targets. researchgate.net The urea moiety is a key hydrogen bonding group that can interact with the hinge region of many kinases. researchgate.net

Target Identification and Validation: Should the compound show significant activity against a particular kinase, further studies would be needed to validate this target. This could involve techniques such as cellular thermal shift assays (CETSA) and knockdown/knockout experiments to confirm that the observed cellular effects are indeed due to the inhibition of the specific kinase. The discovery of pyridin-2-yl urea inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) highlights the potential of this chemical class. nih.gov

Structural Biology: Obtaining a co-crystal structure of this compound bound to its target kinase would provide invaluable atomic-level insights into its binding mode. This information would be critical for structure-based drug design and the development of more potent and selective analogs.

Computational Design of Functional Materials Based on Supramolecular Assemblies

The ability of the urea group to form strong and directional hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to predict and understand the self-assembly behavior of this compound in different solvents. These simulations can provide insights into the formation of various supramolecular structures, such as tapes, sheets, or helical fibers, driven by hydrogen bonding and π-π stacking interactions.

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for investigating the strength and nature of non-covalent interactions. mdpi.commdpi.com Future computational studies could use DFT to accurately model the hydrogen bonding patterns within dimers and larger oligomers of this compound. mdpi.commdpi.com This would provide a fundamental understanding of the forces driving self-assembly.

Investigation of Biodegradation Pathways and Environmental Fate (Academic Perspective)

From an academic standpoint, understanding the environmental fate of a synthetic compound is of great importance.

Microbial Degradation: Studies on the biodegradation of related compounds, such as chloropyridines and phenyl urea herbicides, can guide future research on this compound. nih.govscilit.comcapes.gov.br Research could focus on isolating and identifying microbial strains from contaminated environments that are capable of degrading this compound. nih.gov The metabolic pathways could then be elucidated, which may involve hydroxylation, dechlorination, and ring cleavage. capes.gov.br

Photodegradation: The photodegradation of diaryl ureas in aqueous environments is another important area for investigation. nih.govnih.gov Future studies could examine the photostability of this compound under simulated solar radiation and identify the resulting photoproducts. nih.gov This information is crucial for assessing its persistence and potential transformation in the environment.

Degradation PathwayResearch ApproachExpected Outcome
Microbial Degradation Isolation of degrading microbes from soil/water. nih.govIdentification of metabolic pathways and key enzymes.
Photodegradation Photolysis experiments under controlled conditions. nih.govnih.govDetermination of degradation kinetics and identification of photoproducts.

Q & A

Q. What are the standard protocols for synthesizing 1,3-Bis(5-chloropyridin-2-yl)urea, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : A typical synthesis involves coupling 5-chloropyridin-2-amine derivatives with urea precursors under controlled conditions. For example, analogous urea derivatives are synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the synthesis of 3-chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide using thionyl chloride in dichloromethane . Post-synthesis, purity and structure are confirmed using:
  • ¹H/¹³C NMR spectroscopy : To verify molecular connectivity and substituent positions .
  • Elemental analysis : To validate empirical formula consistency .
  • Melting point determination : To assess crystalline purity (e.g., 149.0°C–150.0°C for similar urea derivatives) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection (e.g., N95 masks) is recommended during powder handling .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis or degradation.
  • Engineering controls : Employ fume hoods or closed systems to minimize airborne exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF or toluene) enhance reaction efficiency, as seen in reflux conditions for analogous pyridine derivatives .
  • Catalyst use : Lewis acids (e.g., K₂CO₃) improve coupling reactions by deprotonating intermediates .
  • Temperature control : Gradual addition of reagents at 0°C prevents exothermic side reactions, as demonstrated in thionyl chloride-mediated syntheses .
  • Yield comparison :
StepConditionsYield (%)Reference
Amide formationReflux in toluene65–70
ChlorinationThionyl chloride, 0°C~65

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

  • Methodological Answer :
  • Challenges : Low electron density for chlorine atoms, twinning in crystals, and weak diffraction at high angles.
  • Solutions :
  • SHELXL refinement : Use high-resolution data (>1.0 Å) and anisotropic displacement parameters for heavy atoms .
  • SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing in cases of ambiguous symmetry .
  • Validation : Cross-check with NMR data to resolve positional ambiguities .

Q. How do structural modifications to the chloropyridinyl groups affect the compound's biological activity, based on existing SAR studies?

  • Methodological Answer :
  • Antioxidant activity : Substitution at the pyridinyl N-position (e.g., methylcarbamothioyl groups) enhances radical scavenging, as shown in 3-[(5-chloropyridin-2-yl)amino]propanamide derivatives .
  • Antibacterial activity : Hydrazone derivatives inhibit bacterial growth (e.g., Rhizobium radiobacter), likely due to improved membrane penetration from hydrophobic substituents .
  • Key SAR trends :
ModificationBioactivity TrendReference
Thioamide substitution↑ Antioxidant
Hydrophobic side chains↑ Antibacterial

Q. How can researchers resolve contradictions in reported biological activities of urea derivatives with chloropyridinyl substituents?

  • Methodological Answer :
  • Standardized assays : Replicate studies under consistent conditions (e.g., Streptococcus mutans biofilm pH assays) to control for environmental variability .
  • Structural corroboration : Use X-ray crystallography or DFT calculations to confirm substituent conformations influencing activity .
  • Meta-analysis : Compare datasets across studies, noting differences in bacterial strains (e.g., Xanthomonas campestris vs. E. coli) or assay endpoints (IC₅₀ vs. MIC) .

Data Reporting Guidelines

  • Significant figures : Report yields and melting points to one decimal place, aligning with crystallographic precision standards .
  • Ethical compliance : Avoid AI-generated content and ensure all data is original or properly cited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.